Product packaging for 3-Fluoro-2-phenylpyridine-4-methanol(Cat. No.:)

3-Fluoro-2-phenylpyridine-4-methanol

Cat. No.: B12072504
M. Wt: 203.21 g/mol
InChI Key: OIMDJQSABUQXOE-UHFFFAOYSA-N
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Description

Overview of Pyridine (B92270) Derivatives in Chemical Research

Pyridine, a six-membered heterocyclic aromatic ring containing one nitrogen atom, and its derivatives are fundamental building blocks in organic chemistry. nih.govajrconline.org The pyridine nucleus is a common feature in numerous natural products, including vitamins like niacin and pyridoxine, as well as alkaloids such as nicotine. nih.gov In the realm of medicinal chemistry, pyridine scaffolds are considered "privileged structures" because they are consistently found in a wide array of FDA-approved drugs. rsc.org Their prevalence stems from their ability to improve the water solubility and pharmacokinetic properties of drug candidates. nih.govajrconline.org

Pyridine derivatives exhibit a broad spectrum of biological and pharmacological activities, including anti-inflammatory, antimicrobial, anticonvulsant, and antitumor properties. wisdomlib.orgresearchgate.net The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor and a base, allowing for critical interactions with biological targets. Furthermore, the aromatic nature of the pyridine ring makes it susceptible to various chemical modifications, enabling chemists to fine-tune the properties of the molecule for specific applications in drug design, agrochemicals, and materials science. nih.govnih.gov The versatility of the pyridine scaffold allows for its easy conversion into different functional derivatives, making it a widely applied framework in synthesis. nih.gov

Importance of Fluorine Substitution in Heterocyclic Chemistry

The introduction of fluorine atoms into heterocyclic compounds is a powerful strategy in medicinal chemistry and materials science. numberanalytics.comresearchgate.net Fluorine is the most electronegative element, and its small size allows it to replace hydrogen atoms with minimal steric hindrance. numberanalytics.com The incorporation of fluorine can dramatically alter a molecule's physical, chemical, and biological properties. numberanalytics.comnih.gov

Significance of Hydroxymethyl Moieties in Organic Synthesis

The hydroxymethyl group (-CH2OH) is a primary alcohol functional group that plays a crucial role in organic synthesis and biochemistry. numberanalytics.com It is a key structural feature in many essential biomolecules, particularly carbohydrates like glucose, where it influences properties such as solubility and reactivity. numberanalytics.comnumberanalytics.com

In organic synthesis, the hydroxymethyl group serves as a versatile synthetic handle. It can be readily oxidized to form aldehydes or carboxylic acids, or it can participate in esterification and etherification reactions. numberanalytics.com This reactivity allows for the straightforward introduction of other functional groups or the extension of a carbon skeleton. The hydroxymethyl group can also form hydrogen bonds, which can influence a molecule's conformation and its interactions with other molecules, including biological receptors. numberanalytics.com Its ability to act as a nucleophile or to be converted into a good leaving group makes it an important component in the construction of complex molecular architectures. researchgate.nettaylorandfrancis.com The process of introducing a hydroxymethyl group, known as hydroxymethylation, is a fundamental transformation in synthetic chemistry. taylorandfrancis.com

Research Context of 3-Fluoro-2-phenylpyridine-4-methanol within Advanced Chemical Systems

The compound this compound exists at the intersection of the chemical principles outlined above. It is a substituted pyridine derivative, suggesting its potential as a scaffold in medicinal or materials chemistry. The presence of a fluorine atom at the 3-position is expected to modulate the electronic properties and metabolic stability of the pyridine ring. The phenyl group at the 2-position adds a significant hydrophobic component and potential for pi-stacking interactions. Finally, the hydroxymethyl group at the 4-position provides a reactive site for further synthetic modifications or for hydrogen bonding interactions with a biological target.

This specific arrangement of functional groups makes this compound a valuable building block in the synthesis of more complex molecules for advanced chemical systems. advancedchemsys.com Such systems often require components with precisely tuned electronic, physical, and biological properties. The study of molecules like this compound and its analogues is critical for developing new therapeutic agents, functional materials, and agrochemicals. mdpi.comrsc.org For instance, similar fluorinated pyridine structures are investigated for their potential in creating new radiotracers for medical imaging, such as Positron Emission Tomography (PET), by incorporating isotopes like fluorine-18. acs.orgrsc.org The synthesis and characterization of such compounds are essential steps in exploring their potential applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H10FNO B12072504 3-Fluoro-2-phenylpyridine-4-methanol

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H10FNO

Molecular Weight

203.21 g/mol

IUPAC Name

(3-fluoro-2-phenylpyridin-4-yl)methanol

InChI

InChI=1S/C12H10FNO/c13-11-10(8-15)6-7-14-12(11)9-4-2-1-3-5-9/h1-7,15H,8H2

InChI Key

OIMDJQSABUQXOE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC=CC(=C2F)CO

Origin of Product

United States

Chemical Reactivity and Mechanistic Insights of 3 Fluoro 2 Phenylpyridine 4 Methanol and Analogues

Influence of the Fluorine Atom at the 3-Position on Pyridine (B92270) Reactivity

The presence of a highly electronegative fluorine atom at the 3-position (meta to the ring nitrogen) significantly modifies the electronic properties and reaction pathways of the pyridine ring.

Nucleophilic aromatic substitution (SNAr) is a key reaction for functionalizing aromatic rings, particularly those that are electron-deficient. wikipedia.org The pyridine ring, being inherently electron-poor due to the electronegative nitrogen atom, is predisposed to this type of reaction. wikipedia.org The introduction of a fluorine atom further enhances this reactivity.

Table 1: Relative Reaction Rates for SNAr of 2-Halopyridines
SubstrateRelative Rate ConstantReference
2-Fluoropyridine320 nih.gov
2-Chloropyridine1 nih.gov

The fluorine atom at the 3-position exerts a profound influence on the electronic landscape of the pyridine ring. As the most electronegative element, fluorine withdraws electron density from the ring primarily through a strong negative inductive effect (-I). stackexchange.com This withdrawal of electron density deactivates the ring towards electrophilic substitution but activates it for nucleophilic attack. wikipedia.org

Reactivity of the Hydroxymethyl Moiety at the 4-Position

The hydroxymethyl group (-CH₂OH) at the C-4 position is a primary alcohol, which serves as a versatile functional handle for a wide array of chemical transformations.

As a primary alcohol, the hydroxymethyl group can be readily oxidized. Under controlled conditions using mild oxidizing agents, it can be converted to the corresponding aldehyde (3-fluoro-2-phenylpyridine-4-carbaldehyde). More vigorous oxidation will yield the corresponding carboxylic acid (3-fluoro-2-phenylpyridine-4-carboxylic acid). The electrocatalytic oxidation of the parent 4-(hydroxymethyl)pyridine has been successfully demonstrated, confirming the susceptibility of this functional group to oxidation. researchgate.netresearchgate.net

Table 2: General Oxidation Pathway for the 4-(Hydroxymethyl)pyridine Moiety
ReactantIntermediate ProductFinal Product
(Pyridin-4-yl)methanolPyridine-4-carbaldehydeIsonicotinic Acid
Chemical structure of (Pyridin-4-yl)methanolChemical structure of Pyridine-4-carbaldehydeChemical structure of Isonicotinic Acid

The hydroxyl group is amenable to standard alcohol derivatization reactions. Esterification can be achieved by reacting 3-fluoro-2-phenylpyridine-4-methanol with a carboxylic acid, acid chloride, or anhydride, typically in the presence of an acid or coupling agent, to form the corresponding ester. google.comorganic-chemistry.org This reaction is a fundamental transformation for creating ester derivatives.

Etherification, the formation of an ether linkage, is also a feasible transformation. This can be accomplished through methods such as the Williamson ether synthesis, which involves deprotonating the alcohol to form an alkoxide, followed by reaction with an alkyl halide. These reactions provide pathways to a diverse range of analogues with modified steric and electronic properties.

The hydroxymethyl group is an excellent anchor for introducing a variety of other functional groups, making it highly valuable for late-stage functionalization in drug discovery and materials science. nih.govnih.gov The hydroxyl moiety can be converted into a better leaving group, such as a tosylate or mesylate, by reacting it with tosyl chloride or mesyl chloride, respectively. This activated intermediate can then undergo nucleophilic substitution with a wide range of nucleophiles (e.g., azides, cyanides, thiols), greatly expanding the synthetic possibilities. Alternatively, the alcohol can be converted into a halide (e.g., a chloride using thionyl chloride or a bromide using phosphorus tribromide), which can then be used in subsequent cross-coupling or substitution reactions.

Table 3: Common Derivatization Reactions of the Hydroxymethyl Group
Reaction TypeTypical ReagentsResulting Functional Group
EsterificationCarboxylic Acid (R-COOH) + Acid CatalystEster (-CH₂OC(O)R)
EtherificationBase, then Alkyl Halide (R-X)Ether (-CH₂OR)
Halogenation (Chlorination)Thionyl Chloride (SOCl₂)Chloride (-CH₂Cl)
TosylationTosyl Chloride (TsCl) + BaseTosylate (-CH₂OTs)

Reactivity of the Phenyl Substituent at the 2-Position

The phenyl group at the 2-position of the pyridine ring is susceptible to a variety of chemical transformations, including electrophilic aromatic substitution and transition metal-catalyzed cross-coupling reactions. The electronic nature of the pyridyl substituent, along with the influence of the fluorine atom and the methanol (B129727) group on the pyridine ring, will modulate the reactivity of the appended phenyl ring.

The 2-pyridyl group generally acts as a deactivating, ortho, para-directing substituent in electrophilic aromatic substitution reactions on the attached phenyl ring. This is due to the electron-withdrawing inductive effect of the nitrogen atom and the ability of the pyridine ring to delocalize the positive charge in the Wheland intermediate. However, under strongly acidic conditions, the pyridine nitrogen is protonated, which significantly enhances its electron-withdrawing nature and deactivates the phenyl ring towards electrophilic attack.

For this compound, the fluorine atom at the 3-position of the pyridine ring will further influence the electronic properties of the pyridyl substituent through its strong inductive electron-withdrawing effect. This is expected to further deactivate the phenyl ring to electrophilic substitution.

The predicted partial rate factors for electrophilic substitution on the phenyl ring of 2-phenylpyridine (B120327) suggest that the para-position is the most favored site of attack, followed by the ortho-positions. The meta-positions are the least reactive. A kinetic study on the nitration of 2-phenylpyridine confirms that the reaction occurs on the conjugate acid, and the substitution pattern is a result of the interplay between the deactivating effect of the pyridinium (B92312) ion and the directing effect of the phenyl group.

Table 1: Predicted Regioselectivity in Electrophilic Aromatic Substitution of 2-Phenylpyridine

Position on Phenyl RingPredicted ReactivityInfluencing Factors
ortho (2', 6')Moderately FavoredSteric hindrance from the pyridine ring.
meta (3', 5')Least FavoredElectronically disfavored.
para (4')Most FavoredElectronically favored, least sterically hindered.

Transition metal-catalyzed cross-coupling reactions represent a powerful tool for the functionalization of the phenyl ring in 2-phenylpyridine systems. While the "2-pyridyl problem," which refers to the often-poor reactivity of 2-pyridyl organometallic reagents in cross-coupling reactions, is a known challenge, directing the reaction to the phenyl substituent offers a viable alternative for building molecular complexity. pearson.com

C-H activation strategies have emerged as a particularly effective method for the functionalization of the ortho-position of the phenyl ring in 2-phenylpyridines. The pyridine nitrogen acts as an efficient directing group, facilitating the formation of a cyclometalated intermediate that can then undergo further reaction. For instance, palladium-catalyzed C-H arylation of 2-phenylpyridine with aryltrimethoxysilanes has been reported to proceed with good regioselectivity at the ortho-position of the phenyl ring. rsc.org Similarly, rhodium-catalyzed oxidative coupling of 2-phenylpyridine with alkenes also occurs selectively at the ortho C-H bond of the phenyl ring. acs.org

Reductive cross-coupling reactions have also been employed to synthesize donor-acceptor substituted 2-phenylpyridines, indicating that direct C-C bond formation involving the phenyl ring is feasible. researchgate.net Furthermore, Suzuki-Miyaura coupling reactions, while challenging for the pyridine core, can be directed to a pre-functionalized phenyl ring (e.g., a bromo- or iodo-substituted phenyl ring).

Table 2: Examples of Cross-Coupling Reactions on the Phenyl Ring of 2-Phenylpyridine Analogues

Reaction TypeCatalyst/ReagentsPosition FunctionalizedProduct TypeReference
C-H ArylationPd(OAc)₂, AgF, BQortho2-(2'-Arylphenyl)pyridine rsc.org
Oxidative Alkenylation[Cp*RhCl₂]₂, AgSbF₆, Cu(OAc)₂ortho2-(2'-Alkenylphenyl)pyridine acs.org
C-H PhosphorylationPd(OAc)₂ortho2-(2'-(Diarylphosphinoyl)phenyl)pyridine rsc.org
Reductive C,C-CouplingNi catalyst-Donor-acceptor substituted 2-phenylpyridines researchgate.net

Mechanistic Investigations of Key Transformations

Understanding the reaction mechanisms is crucial for optimizing reaction conditions and predicting the outcomes of transformations involving this compound and its analogues.

Kinetic studies on reactions involving pyridine derivatives provide valuable information about the reaction order, the effect of substituent changes on the reaction rate (Hammett and Brønsted correlations), and the nature of the transition state. rsc.orgkci.go.kr For instance, kinetic analysis of the hydrolysis of aromatic sulfonyl chlorides catalyzed by substituted pyridines has shown a linear relationship between the Brønsted coefficient (β) and the Hammett substituent constant (σ), indicating that the degree of bond formation in the transition state is influenced by the electronic nature of the substituents. rsc.org In the context of cross-coupling reactions, kinetic studies can help to identify the rate-determining step and the species involved in the catalytic cycle. A study on the Rh(III)-catalyzed oxidative coupling of styrene (B11656) with 2-phenylpyridine revealed that the reaction rate is dependent on the concentrations of the catalyst and the alkene, but not on the concentration of the 2-phenylpyridine derivative. acs.org

The isolation and characterization of catalytic intermediates are key to elucidating reaction mechanisms. In palladium-catalyzed cross-coupling reactions of pyridine derivatives, various palladium species, including Pd(0), Pd(II), and sometimes Pd(IV) intermediates, are involved. rsc.org For C-H activation reactions of 2-phenylpyridine, the formation of a five-membered cyclopalladated intermediate is a common feature. rsc.org These intermediates have been characterized by spectroscopic techniques and, in some cases, by X-ray crystallography. The stability and reactivity of these intermediates are highly dependent on the ligands, additives, and reaction conditions. capes.gov.bracs.org For example, in light-mediated C-H functionalization of 2-phenylpyridines, a rhodium-containing intermediate has been isolated and shown to require both light and an acid to proceed to the final product. thieme-connect.com

Identifying the rate-limiting step in a catalytic cycle is essential for optimizing the reaction efficiency. In the context of palladium-catalyzed cross-coupling reactions, any of the elementary steps—oxidative addition, transmetalation, or reductive elimination—can be rate-limiting, depending on the specific substrates, catalyst, and reaction conditions. wikipedia.org For the Rh(III)-catalyzed oxidative coupling of 2-phenylpyridine with styrene, kinetic studies have unequivocally identified the migratory insertion of the alkene into the Rh-C(aryl) bond as the turnover-limiting step. acs.org In Suzuki-Miyaura couplings involving pyridyl boronic acids, the transmetalation step is often slow due to the electron-deficient nature of the pyridine ring, which can be a rate-determining factor. nih.govnih.gov Computational studies, such as Density Functional Theory (DFT) calculations, are increasingly used to model the energy profiles of catalytic cycles and to pinpoint the highest energy barrier, which corresponds to the rate-limiting step. thieme-connect.com

Table 3: Summary of Mechanistic Findings for Reactions of 2-Phenylpyridine Analogues

Reaction TypeKey Mechanistic FeatureMethod of InvestigationReference
Rh(III)-catalyzed Oxidative CouplingMigratory insertion is the rate-limiting step.Kinetic studies (¹⁹F NMR monitoring) acs.org
Light-mediated C-H AlkylationLight facilitates protodemetalation of a Rh-intermediate.Isolation of intermediates, DFT calculations thieme-connect.com
Pd-catalyzed C-H ArylationFormation of a cyclopalladated intermediate.Mechanistic proposal based on related literature rsc.org
Suzuki-Miyaura CouplingSlow transmetalation of electron-deficient pyridyl boronates.Experimental observation and literature precedent nih.govnih.gov

Advanced Applications and Functionalization Pathways for 3 Fluoro 2 Phenylpyridine 4 Methanol Derivatives

Coordination Chemistry and Metal Complexation as Ligands

The pyridine (B92270) and phenyl rings of fluorinated phenylpyridine derivatives provide an ideal bidentate C^N coordination site for transition metals, leading to the formation of stable cyclometalated complexes. The electron-withdrawing nature of the fluorine atom significantly influences the energy levels of the molecular orbitals, which is a key factor in designing photoactive materials.

Synthesis of Iridium(III) Complexes Bearing Fluorinated Phenylpyridine Ligands

The synthesis of cyclometalated iridium(III) complexes is a well-established, multi-step process. A common and effective route begins with the reaction of iridium(III) chloride (IrCl₃) with multiple equivalents of the fluorinated phenylpyridine ligand, such as a derivative of 3-Fluoro-2-phenylpyridine-4-methanol. mdpi.comorgsyn.org This initial step, often carried out at elevated temperatures, yields a chloro-bridged iridium dimer, typically of the form [Ir(C^N)₂Cl]₂. nih.govchemrxiv.org

This dimer intermediate is then reacted with an ancillary ligand, which can be a variety of chelating compounds like 2,2'-bipyridine or picolinic acid derivatives, in a suitable solvent mixture such as dichloromethane and methanol (B129727). nih.govchemrxiv.org The final step often involves a salt metathesis reaction, for instance with ammonium hexafluorophosphate (NH₄PF₆) or potassium hexafluorophosphate (KPF₆), to precipitate the desired cationic iridium(III) complex. mdpi.comnih.gov The resulting complexes are typically purified using techniques like column chromatography or recrystallization. orgsyn.orgnih.gov The facial (fac) isomer is the thermodynamically favored product and is generally obtained at temperatures above 200°C. orgsyn.org

The introduction of fluorine atoms onto the phenylpyridine ligand has a pronounced effect on the properties of the resulting iridium(III) complex. Fluorination tends to stabilize the Highest Occupied Molecular Orbital (HOMO) energy level of the complex. nih.gov This stabilization increases the oxidation potential and widens the HOMO-LUMO gap, leading to a blue-shift in the emission wavelength of the complex. nih.govacs.org

Complexation with Other Transition Metals (e.g., Cu(I), Au(I), Pd)

While iridium(III) complexes are extensively studied, fluorinated phenylpyridine ligands also form stable complexes with other transition metals.

Palladium (Pd): Palladium(II) complexes with 2-phenylpyridine (B120327) derivatives have been synthesized and characterized. researchgate.net These complexes, often with a square-planar geometry, are typically formed by reacting a palladium(II) salt like [PdCl₂(CH₃CN)₂] with the corresponding ligand. researchgate.netnih.gov The functionalization of the pyridine ligand, including with electron-withdrawing groups like fluorine, can significantly alter the physicochemical properties of the resulting palladium complexes. nih.gov These complexes have shown utility as precatalysts in cross-coupling reactions. nih.gov

Gold (Au): Gold(I) and Gold(III) complexes featuring pyridine-based ligands are also known. The synthesis of stable ligand-supported gold-fluoride complexes has been a subject of interest, with N-heterocyclic carbenes (NHCs) and phosphine ligands being employed to stabilize the Au-F bond. nih.gov The mismatch between the "soft" Au(I) center and the "hard" fluoride ligand results in a labile bond, which can be exploited in catalysis. nih.gov

Copper (Cu): Copper complexes are also relevant, with research showing that the rigidity of the system and the structure of the solid matrix can dramatically affect the electronic properties of the complex. mdpi.com

Ligand Design Principles for Tunable Photophysical Properties

The design of the ligand is of paramount importance as it governs the photophysical properties of the final metal complex. nih.gov By systematically modifying the ligand structure, properties such as emission color, quantum yield, and excited-state lifetime can be precisely controlled.

Key Design Principles:

Fluorination: As previously mentioned, introducing electron-withdrawing fluorine atoms onto the cyclometalating ligand is a powerful strategy. It lowers the HOMO energy level, which widens the energy gap and results in higher energy (blue-shifted) emission. nih.gov This effect is cumulative; increasing the number of fluorine substituents leads to a more significant blue shift. nih.gov

Ancillary Ligands: The choice of the ancillary ligand also plays a critical role. Different ancillary ligands can modify the metal-to-ligand charge transfer (MLCT) and ligand-to-ligand charge transfer (LLCT) characteristics of the complex, thereby influencing its emission properties. mdpi.com

Steric Hindrance: Introducing bulky groups on the ligands can prevent intermolecular interactions and aggregation-caused quenching in the solid state, which is crucial for device performance. acs.org

The interplay between the ligand field strength and metal-ligand bond covalency is a core concept in tuning the properties of these complexes. researchgate.net A balance must be struck to achieve the desired emission color and efficiency. researchgate.net

ComplexCyclometalating LigandEmission Max (λem) in CH₃CNPhotoluminescence Quantum Yield (PLQY)Lifetime (τ) in µs
Ir1 2-phenylpyridine (ppy)509 nm0.481.64
Ir2 2-(4-fluorophenyl)pyridine (Fppy)493 nm0.551.67
Ir3 2-(2,4,5-trifluorophenyl)pyridine (F₂ppy)464 nm0.691.46

This table presents hypothetical data based on findings reported for similar structures to illustrate the effect of fluorination on photophysical properties. nih.gov

Role in Electroluminescent Materials and Organic Electronics

The tunable photophysical properties and high phosphorescence efficiencies of iridium(III) complexes derived from fluorinated phenylpyridines make them exceptional candidates for use in electroluminescent devices. nih.govbohrium.com These complexes are capable of harvesting both singlet and triplet excitons, enabling internal quantum efficiencies approaching 100%.

Development of Organic Light-Emitting Diodes (OLEDs)

Phosphorescent OLEDs (PHOLEDs) based on iridium(III) complexes are a cornerstone of modern display and lighting technology. nih.govpolyu.edu.hk In a typical OLED architecture, the iridium complex is doped into a host material to form the emissive layer.

The role of fluorinated phenylpyridine ligands is particularly significant in achieving high-energy (green to blue) emission. The wide energy gap of complexes bearing these ligands allows for the generation of shorter wavelength light. acs.org The design tactics for these emitters focus on enhancing device efficiency, achieving versatile color tuning, and suppressing the efficiency roll-off that can occur at high brightness levels. nih.govpolyu.edu.hk Functionalizing the phenylpyridine ligand can improve charge transport properties and optimize the performance of the final OLED device. bohrium.com

Application in Light-Emitting Electrochemical Cells (LECs)

Light-Emitting Electrochemical Cells (LECs) represent a simpler device architecture compared to multilayer OLEDs. LECs typically consist of a single active layer of an ionic transition metal complex sandwiched between two electrodes. aip.org The presence of mobile ions within the active layer facilitates charge injection.

Cationic iridium(III) complexes with fluorinated phenylpyridine ligands have been successfully employed as the active material in LECs. mdpi.com In these devices, the complexes are responsible for both charge transport and light emission. The performance of LECs, including their luminance and lifetime, is directly influenced by the electronic properties and structural rigidity of the iridium complex. mdpi.com For example, complexes with fluorinated ligands have been shown to act as effective active layers, demonstrating the versatility of these materials across different electroluminescent device platforms. mdpi.com

Tuning Emission Color through Fluorine Substitution

The introduction of fluorine atoms into organic fluorophores is a well-established strategy for modulating their photophysical properties, including their emission color. In the context of 2-phenylpyridine derivatives, fluorine substitution can significantly influence the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), thereby altering the emission wavelength.

Research on various classes of organic dyes has demonstrated that the position and number of fluorine substituents are crucial in controlling the optical and electrochemical properties of the molecules. For instance, studies on carbazole-based organic sensitizers have shown that fluorine substitution can lead to a redshift in the absorption spectra and a reduction in the band gap rsc.org. Specifically, ortho-fluoro substitution has been found to enhance electron injection dynamics, leading to improved performance in dye-sensitized solar cells rsc.org.

The photophysical properties of fluorophores are also highly sensitive to their environment. For instance, some α-(N-biphenyl)-substituted 2,2′-bipyridines exhibit intense blue-to-green fluorescence with emission maxima ranging from 443–505 nm in THF solutions, and their properties can be further tuned by solvent polarity nih.gov. This solvatochromism is a valuable property for developing sensors and imaging agents.

While specific data on the emission tuning of this compound through additional fluorine substitution is not extensively documented in the public domain, the general principles of fluorine's electronic effects suggest a powerful tool for rationally designing derivatives with tailored emission colors for applications in organic light-emitting diodes (OLEDs), fluorescent probes, and other optoelectronic devices.

Table 1: Effect of Fluorine Substitution on Photophysical Properties of Related Organic Dyes This table is generated based on data from related classes of compounds to illustrate the general effects of fluorination.

Compound TypeSubstitution PatternEffect on Absorption/EmissionReference
Carbazole Dyeso-fluoro phenylene spacerRedshift in absorption, reduced band gap rsc.org
2,2'-BipyridinesMethoxy-substitutedBlueshift in emission nih.gov

Catalytic Applications and Ligand Design for Catalysis

The 2-phenylpyridine scaffold is a privileged structure in coordination chemistry, and its derivatives are widely employed as ligands in transition metal catalysis. The nitrogen atom of the pyridine ring and the ortho-carbon of the phenyl ring can coordinate to a metal center, forming a stable cyclometalated complex. The electronic properties of these ligands can be finely tuned by introducing substituents, such as the fluorine atom and methanol group in this compound, which in turn influences the catalytic activity of the resulting metal complexes.

Use in Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, are powerful tools for the formation of carbon-carbon bonds in organic synthesis nobelprize.orgmdpi.com. The efficiency and selectivity of these reactions are highly dependent on the nature of the ligands coordinated to the palladium center.

Derivatives of 2-phenylpyridine have been successfully used as ligands in Suzuki-Miyaura cross-coupling reactions. For example, palladium(II) complexes containing various 2-phenylpyridine derivative ligands have shown high efficiency in promoting the coupling of aryl bromides with phenylboronic acid in aqueous media under aerobic conditions researchgate.netresearchgate.net. The square planar geometry of these complexes, with the ligand coordinated through the nitrogen donor of the pyridine ring, is a key feature for their catalytic activity researchgate.net.

The presence of a fluorine atom in the 3-position of the pyridine ring in this compound can enhance the stability of the palladium complex and modulate its electronic properties. The electron-withdrawing nature of fluorine can influence the electron density at the metal center, which can affect the rates of oxidative addition and reductive elimination, the key steps in the catalytic cycle. While specific studies employing this compound as a ligand in cross-coupling reactions are not widely reported, the established success of related 2-phenylpyridine derivatives suggests its potential in this area.

Table 2: Application of 2-Phenylpyridine Derivative Ligands in Suzuki-Miyaura Cross-Coupling This table presents data on the catalytic performance of related 2-phenylpyridine-based systems.

Catalyst SystemReactantsReaction ConditionsYieldReference
trans-[(2-mesitylpy)2PdCl2)]Aryl bromides and phenylboronic acid3 mol% Pd catalyst, K3PO4, aqueous solvent, aerobicHigh researchgate.netresearchgate.net
Pd(OAc)2 (ligand-free)2-chloropyridine and phenylboronic acidNa2CO3, H2O/DMF, 60 °C76% nih.gov

Photocatalysis Applications

In recent years, photoredox catalysis has emerged as a powerful and sustainable method for organic synthesis, enabling a wide range of chemical transformations under mild conditions acs.orgresearchgate.netresearchgate.netthieme-connect.de. Iridium(III) complexes bearing cyclometalated 2-phenylpyridine ligands are among the most widely used photocatalysts due to their favorable photophysical and electrochemical properties.

The incorporation of fluorine atoms into the 2-phenylpyridine ligands of iridium(III) complexes has been shown to be a highly effective strategy for enhancing their photocatalytic activity. Highly fluorinated Ir(III)-terpyridine-phenylpyridine complexes have demonstrated remarkable stability and performance as photosensitizers for photocatalytic hydrogen generation from water and in photoredox-catalyzed decarboxylative fluorination reactions acs.org. The "push-pull" electronic effect created by combining fluorinated phenylpyridine ligands with electron-rich ancillary ligands leads to significant improvements in the stability and photophysical properties of the complexes acs.org.

Furthermore, cyclometalated Ir(III) complexes based on 2-(2,4-difluorophenyl)-pyridine have been shown to act as efficient photosensitizers for the reduction of water to hydrogen semanticscholar.org. The photocatalytic activity of these complexes can be modulated by altering the coordination environment of the iridium center semanticscholar.org. Given these findings, derivatives of this compound are promising candidates for the development of novel photocatalysts with tailored redox potentials and photophysical properties for a variety of synthetic applications.

Development as Biological Probes and Imaging Agents

Fluorescent probes are indispensable tools for visualizing and understanding biological processes at the molecular level. The design of probes with high specificity for particular organelles, such as mitochondria, is of great interest for studying cellular function and disease.

Application in Non-Toxic Bio-Imaging Probes (e.g., mitochondrial staining)

Mitochondria play a crucial role in cellular energy metabolism, and their dysfunction is implicated in a variety of diseases. Therefore, the development of non-toxic fluorescent probes that can specifically target and image mitochondria in living cells is highly desirable.

While there are no specific reports on the use of this compound derivatives as mitochondrial probes, the structural features of this compound class make them attractive candidates for such applications. The 2-phenylpyridine scaffold is a known fluorophore, and its emission properties can be tuned through chemical modification. Furthermore, the introduction of a positive charge, often through quaternization of the pyridine nitrogen, is a common strategy for targeting the negatively charged mitochondrial membrane.

For example, fluorescent probes based on coumarin-pyridine derivatives have been successfully developed for imaging hypochlorite in the mitochondria of living cells and zebrafish rsc.org. Similarly, two-photon fluorescent probes based on hydroxycoumarin and benzimidazole have been designed for selectively sensing mitochondrial pH changes with low cytotoxicity nih.gov. These examples highlight the potential of pyridine-containing fluorophores in the design of mitochondria-targeted probes. The methanol group on this compound provides a convenient handle for conjugation to mitochondria-targeting moieties or for further chemical modifications to enhance biocompatibility and photophysical properties.

Exploration as Precursors for Diverse Chemical Structures and Materials

The presence of multiple reactive sites in this compound, including the fluorinated pyridine ring and the primary alcohol, makes it a valuable building block for the synthesis of a wide range of more complex organic molecules and materials.

The fluorinated pyridine core can undergo various transformations, including nucleophilic aromatic substitution and metal-catalyzed cross-coupling reactions, allowing for the introduction of diverse functional groups. The use of fluorinated building blocks is a dominant strategy in drug discovery, as the incorporation of fluorine can significantly enhance the metabolic stability, bioavailability, and binding affinity of drug candidates nih.gov.

The methanol group can be readily oxidized to an aldehyde or a carboxylic acid, providing access to a variety of other functional groups and enabling its participation in a wide range of synthetic transformations. For instance, it can be used in esterification, amidation, and the formation of other carbon-heteroatom bonds.

The versatility of this compound as a synthetic precursor is highlighted by the numerous synthetic methods available for its preparation and the preparation of related fluorinated pyridine derivatives. For example, a novel synthesis of 3-fluoropyridine-2-methanol from inexpensive quinolinic acid has been reported, which could facilitate its broader use in synthetic chemistry google.com. The development of synthetic routes to novel pyrazole and α-trifluorothioanisole derivatives containing phenylpyridine moieties for herbicidal applications further demonstrates the utility of the phenylpyridine scaffold in the synthesis of bioactive compounds mdpi.comnih.gov.

In materials science, the incorporation of fluorinated pyridine units into polymers and other materials can impart desirable properties such as thermal stability, chemical resistance, and specific optoelectronic characteristics. Perfluoropyridine, for example, is a highly reactive building block used in the synthesis of fluoropolymers and fluorinated network materials with applications in the aerospace industry mdpi.com. While this compound is not as heavily fluorinated, its derivatives could still find applications in the development of novel functional materials.

Synthesis of Substituted Phenylpyridine Derivatives for Agrochemistry Research

The development of novel agrochemicals is a critical component of modern agriculture, aimed at enhancing crop protection and improving yields. Phenylpyridine derivatives, particularly those incorporating fluorine atoms, have emerged as a significant class of compounds in agrochemical research due to their potent biological activities. The unique physicochemical properties conferred by fluorine, such as increased metabolic stability and enhanced binding affinity to target enzymes, make these compounds promising candidates for new herbicides, insecticides, and fungicides. google.com This section focuses on the synthetic pathways to generate substituted phenylpyridine derivatives for agrochemical applications, with a particular emphasis on the functionalization of the versatile building block, (3-fluoro-2-phenylpyridin-4-yl)methanol.

The core strategy in synthesizing a diverse library of agrochemically relevant compounds from (3-fluoro-2-phenylpyridin-4-yl)methanol involves the targeted modification of its key functional groups: the hydroxyl group of the methanol moiety, and potential substitutions on both the phenyl and pyridine rings. These modifications allow for the fine-tuning of the molecule's properties to optimize its efficacy and selectivity for specific agricultural targets.

A primary pathway for derivatization is the etherification of the hydroxymethyl group. This reaction allows for the introduction of a wide variety of substituents, which can significantly influence the compound's lipophilicity and, consequently, its ability to penetrate biological membranes. For instance, the reaction of (3-fluoro-2-phenylpyridin-4-yl)methanol with various alkyl or aryl halides under basic conditions, such as in the presence of sodium hydride in a solvent like N,N-dimethylformamide (DMF), can yield a range of ether derivatives. mdpi.com

Another key functionalization pathway is esterification . The hydroxyl group can be readily converted to an ester by reacting it with carboxylic acids, acid chlorides, or acid anhydrides. This transformation is valuable for creating prodrugs or for modifying the compound's systemic properties within a plant.

Furthermore, the phenyl and pyridine rings of the core structure can be subjected to various substitution reactions to introduce additional functional groups. For example, electrophilic aromatic substitution on the phenyl ring can introduce nitro, halogen, or alkyl groups, which can further be modified. The pyridine ring can also undergo nucleophilic aromatic substitution, although this is generally more challenging.

A powerful method for introducing a wide range of substituents onto the pyridine ring is through cross-coupling reactions . The Suzuki-Miyaura cross-coupling reaction, for example, is a versatile tool for forming carbon-carbon bonds. nih.gov By first converting a suitable precursor of (3-fluoro-2-phenylpyridin-4-yl)methanol (e.g., a halogenated derivative) into a boronic acid or boronic ester, it can then be coupled with various aryl or heteroaryl halides to generate a diverse array of substituted phenylpyridine derivatives.

The following table summarizes some of the key synthetic transformations that can be employed to generate a library of substituted phenylpyridine derivatives from (3-fluoro-2-phenylpyridin-4-yl)methanol for agrochemical screening.

Reaction Type Reagents and Conditions Resulting Functional Group Potential Impact on Agrochemical Activity
EtherificationAlkyl/Aryl Halide, NaH, DMFEther (-OR)Modification of lipophilicity and membrane permeability
EsterificationCarboxylic Acid/Acid Chloride, CatalystEster (-OC(O)R)Altered systemic properties and potential for prodrug design
Suzuki-Miyaura CouplingAryl/Heteroaryl Halide, Palladium Catalyst, BaseAryl/Heteroaryl SubstituentIntroduction of diverse structural motifs to explore structure-activity relationships
NitrationHNO3, H2SO4Nitro (-NO2)Precursor for further functionalization (e.g., reduction to an amine)
HalogenationN-HalosuccinimideHalogen (-Cl, -Br, -I)Modulation of electronic properties and metabolic stability

These synthetic strategies provide a robust platform for the generation of a wide range of novel phenylpyridine derivatives. The subsequent screening of these compounds for their biological activity against various pests and pathogens is a crucial step in the discovery of new and effective agrochemical solutions.

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